Dimethallyl carbonate

Overview

Description

Preparation Methods

Dimethallyl carbonate can be synthesized through various methods. One efficient method involves the cross-coupling reactions between 2-methyl-2-propen-1-ol and various boronic acids using small amounts of palladium and ligand, without any additive solvent and under microwave heating . Another method involves the reaction of methyl methacrylate with dimethyl carbonate to form dimethyl methacrylate, which is then reacted with tert-butyl acid to produce bis(2-methylallyl) carbonate . Industrial production methods often focus on optimizing yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Dimethallyl carbonate undergoes various types of chemical reactions, including:

Polymerization: This compound can be used in polymerization reactions to form polycarbonates and other polymeric materials.

Common reagents and conditions used in these reactions include palladium catalysts, boronic acids, and microwave heating . Major products formed from these reactions include various alkenes, polycarbonates, and other polymeric materials .

Scientific Research Applications

Dimethallyl carbonate is a versatile compound with numerous scientific research applications:

Polymer Synthesis: It is used as a monomer in the synthesis of polycarbonates and other polymeric materials.

Drug Delivery Systems: Its unique chemical properties make it suitable for use in drug delivery systems.

Crosslinking Agent: It is used as a crosslinking agent in the production of resins and coatings.

Mechanism of Action

The mechanism by which bis(2-methylallyl) carbonate exerts its effects involves its reactivity at the allylic positions. The weaker allylic C-H bonds make it more susceptible to oxidation and substitution reactions . In polymerization reactions, the carbonate group facilitates the formation of polycarbonate chains through transcarbonation reactions .

Comparison with Similar Compounds

Dimethallyl carbonate can be compared with other similar compounds such as:

Dimethylallyl carbonate: Similar in structure but with different reactivity and applications.

Bisphenol A carbonate: Used in the production of polycarbonates but has different chemical properties and applications.

Allyl carbonate: Shares the allyl group but differs in its overall structure and reactivity.

Biological Activity

Dimethallyl carbonate (DMC) is an organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is primarily recognized as a versatile reagent in organic synthesis, particularly for methylation and carbonylation reactions. Its eco-friendly profile makes it an attractive alternative to more toxic reagents. Research indicates that DMC can influence various biological systems, including its potential as an antimicrobial and anticancer agent.

1. Antimicrobial Properties

DMC has been evaluated for its antimicrobial efficacy against various pathogens. Studies have shown that it exhibits significant antibacterial activity, particularly against drug-resistant strains. The mechanism involves the disruption of microbial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

2. Anticancer Activity

Research has demonstrated that DMC can enhance the anticancer properties of flavonoids through methylation processes. Methylated flavonoids derived from DMC show increased resistance to hepatic metabolism and improved intestinal absorption, which enhances their bioavailability and effectiveness against cancer cells.

Case Study: Methylated Flavonoids

In a study investigating the effects of methylated flavonoids on cancer cell lines, it was found that these compounds significantly inhibited the proliferation of human bronchial epithelial cells exposed to carcinogens. The study highlighted the role of DMC in facilitating the synthesis of these potent anticancer agents.

The biological activity of DMC can be attributed to its chemical reactivity:

- Methylation Reactions : DMC acts as a methylating agent, facilitating the transfer of methyl groups to various substrates, which can enhance their biological activity.

- Antioxidant Properties : Methylated compounds exhibit superior antioxidant activities compared to their non-methylated counterparts, reducing oxidative stress in cells.

Safety and Toxicology

DMC is classified as a low-toxicity compound with an LD50 value greater than 13 g/kg in rats, indicating a favorable safety profile compared to traditional methylating agents like dimethyl sulfate and methyl iodide. This characteristic makes DMC a safer alternative for use in both laboratory and industrial applications.

Table 2: Toxicological Profile of this compound

Properties

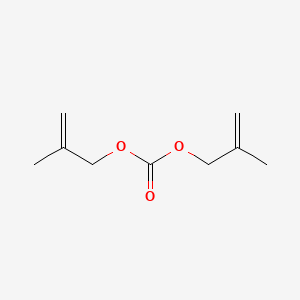

IUPAC Name |

bis(2-methylprop-2-enyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-7(2)5-11-9(10)12-6-8(3)4/h1,3,5-6H2,2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKCUYCAPQSWGBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC(=O)OCC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30948082 | |

| Record name | Bis(2-methylprop-2-en-1-yl) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30948082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64057-79-0 | |

| Record name | 2-Propen-1-ol, 2-methyl-, 1,1′-carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64057-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propen-1-ol, 2-methyl-, 1,1'-carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064057790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propen-1-ol, 2-methyl-, 1,1'-carbonate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-methylprop-2-en-1-yl) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30948082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-methylallyl) carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.